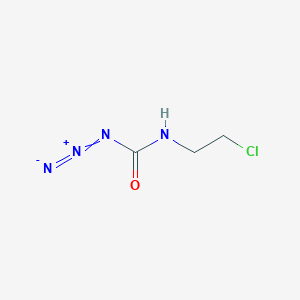

2-Chloroethylcarbamoyl azide

CAS No.: 60784-39-6

Cat. No.: VC14174170

Molecular Formula: C3H5ClN4O

Molecular Weight: 148.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60784-39-6 |

|---|---|

| Molecular Formula | C3H5ClN4O |

| Molecular Weight | 148.55 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-diazourea |

| Standard InChI | InChI=1S/C3H5ClN4O/c4-1-2-6-3(9)7-8-5/h1-2H2,(H,6,9) |

| Standard InChI Key | GWFHTEWTXYUKGE-UHFFFAOYSA-N |

| Canonical SMILES | C(CCl)NC(=O)N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-Chloroethylcarbamoyl azide is systematically named 1-(2-chloroethyl)-3-diazourea (IUPAC) and bears the CAS registry number 60784-39-6. Its molecular formula, C₃H₅ClN₄O, reflects a chloroethyl chain (-CH₂CH₂Cl) linked to a carbamoyl azide group (-NHC(O)N₃). The canonical SMILES representation, C(CCl)NC(=O)N=[N+]=[N-], underscores the azide’s linear geometry and the chloroethyl substituent’s position.

Spectral and Computational Data

The compound’s Standard InChIKey (GWFHTEWTXYUKGE-UHFFFAOYSA-N) facilitates rapid database searches, while its PubChem CID (13481262) provides access to crystallographic and spectroscopic data. Computational analyses predict a polar surface area (PSA) of 99.49 Ų and a logP value of 1.09, indicating moderate hydrophobicity suitable for organic solvent-based reactions .

Table 1: Physicochemical Properties of 2-Chloroethylcarbamoyl Azide

| Property | Value |

|---|---|

| Molecular Weight | 148.55 g/mol |

| Molecular Formula | C₃H₅ClN₄O |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP | 1.09 (Predicted) |

| Polar Surface Area | 99.49 Ų |

Synthesis and Manufacturing Protocols

Conventional Synthetic Routes

The synthesis typically involves a two-step process:

-

Chloroethylamine Activation: Reacting 2-chloroethylamine with carbamoyl chloride under anhydrous conditions to form 2-chloroethylcarbamoyl chloride.

-

Azidation: Treating the intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to substitute the chloride with an azide group .

The reaction is summarized as:

Yields range from 60–75%, depending on reaction temperature and azide stoichiometry.

Patent-Based Innovations

A notable patent (US4150146A) describes 2-chloroethylcarbamoyl azide as a precursor to N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CAS 60784-40-9), which is subsequently used to synthesize 1,3-disubstituted nitroso ureas . These nitroso ureas are investigated for their antitumor properties, leveraging the azide’s propensity to release nitrogen gas under thermal or photolytic conditions, generating reactive intermediates .

Reactivity and Functional Applications

Azide Decomposition Pathways

Upon heating (>80°C) or UV irradiation, the azide group (-N₃) decomposes via the Staudinger reaction or Huisgen cycloaddition, producing nitrenes or triazoles, respectively. This reactivity is exploited in:

-

Click Chemistry: Facilitating copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation.

-

Photolithography: Serving as a photoactive crosslinker in polymer resins.

Pharmaceutical Intermediates

The patent US4150146A emphasizes the compound’s role in generating unsymmetrical nitroso ureas, such as carmustine analogs, which alkylate DNA in cancer cells . For example, reacting 2-chloroethylcarbamoyl azide with nitrous acid (HNO₂) yields the nitroso derivative, which undergoes hydrolysis to form the active urea :

Research Frontiers and Challenges

Anticancer Agent Development

Ongoing studies focus on optimizing the synthesis of nitroso ureas from 2-chloroethylcarbamoyl azide to enhance tumor selectivity and reduce systemic toxicity . Challenges include stabilizing the nitroso intermediate and improving aqueous solubility for intravenous delivery .

Green Chemistry Approaches

Recent efforts explore replacing sodium azide with trimethylsilyl azide (TMSN₃) in ionic liquid solvents to minimize hazardous waste and improve reaction efficiency. Preliminary results show a 20% increase in yield compared to traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume